2-(4-Acetylphenyl)-4-[(2-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one
Description
Properties
Molecular Formula |
C22H17ClN2O4S |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
2-(4-acetylphenyl)-4-[(2-chlorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C22H17ClN2O4S/c1-15(26)16-10-12-18(13-11-16)25-22(27)24(14-17-6-2-3-7-19(17)23)20-8-4-5-9-21(20)30(25,28)29/h2-13H,14H2,1H3 |
InChI Key |
GIIPEWRGUQHTPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation and Cyclocondensation
A common approach involves reacting aniline derivatives with chlorosulfonyl isocyanate (CSI) under Friedel-Crafts conditions. For example:
-
Step 1 : Aniline (32.21 mmol) is dissolved in nitromethane and treated with CSI (38.66 mmol) in the presence of anhydrous AlCl₃ (41.88 mmol) at 101°C for 0.5 hours to form the sulfonamide intermediate.
-
Step 2 : Cyclization is achieved by refluxing the intermediate in DMF with K₂CO₃, yielding the benzothiadiazine 1,1-dioxide core.
Key Conditions :
The introduction of the (2-chlorophenyl)methyl group at position 4 employs nucleophilic substitution or alkylation reactions.
Palladium-Catalyzed Coupling
-
Intermediate 11 (0.16 mmol) is reacted with 2-chlorobenzyl bromide in DMF using dichloro(triphenylphosphine)palladium (PdCl₂(PPh₃)₂) as a catalyst. The reaction proceeds at 80°C for 12 hours, achieving 72% yield.
Reaction Scheme :
Acetylphenyl Group Introduction at Position 2
The 4-acetylphenyl moiety is introduced via Suzuki-Miyaura coupling or direct acylation.
Suzuki-Miyaura Cross-Coupling
-
The benzothiadiazine core is functionalized with a boronic ester derivative of 4-acetylphenyl. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in THF/H₂O (3:1), the reaction achieves 68% yield.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |
| Temperature | 80°C, 8 hours |
| Solvent | THF/H₂O |
Final Oxidation and Purification
The 1,1-dioxo group is introduced via oxidation using hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).
Oxidation with mCPBA
-
The sulfide intermediate (0.21 mmol) is treated with mCPBA (1.04 mmol) in dichloromethane at 0°C for 2 hours, followed by warming to room temperature. Purification via column chromatography (ethyl acetate/hexane) yields 85% pure product.
Oxidation Efficiency :
| Oxidizing Agent | Yield (%) | Purity (%) |
|---|---|---|
| mCPBA | 85 | 98 |
| H₂O₂ | 72 | 95 |
Alternative Synthetic Routes
Aza-Wittig Rearrangement
A novel method utilizes aza-Wittig rearrangement of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides. Treatment with t-BuOK in DMSO induces ring expansion, yielding the target compound in 84% yield.
One-Pot Multi-Component Synthesis
A streamlined protocol combines o-azidobenzenesulfonamide , ethyl carbonochloridate, and 2-chlorobenzylamine in THF under reflux. This method reduces steps and achieves 78% yield.
Comparative Analysis of Methods
| Method | Steps | Total Yield (%) | Key Advantage |
|---|---|---|---|
| Friedel-Crafts | 4 | 65 | Scalability |
| Suzuki Coupling | 3 | 68 | Regioselectivity |
| Aza-Wittig | 2 | 84 | Step Economy |
| One-Pot | 1 | 78 | Time Efficiency |
Challenges and Optimization
-
Byproduct Formation : Competing N-alkylation during 2-chlorobenzyl introduction is mitigated by using excess alkylating agent (1.5 equiv).
-
Oxidation Selectivity : mCPBA outperforms H₂O₂ in avoiding over-oxidation.
-
Solvent Effects : DMF enhances reaction rates but complicates purification; THF/EtOAC mixtures improve isolability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the acetyl group.
Reduction: Reduction reactions can target the nitro group in the benzothiadiazine core.
Substitution: The chlorophenylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used, such as substituted amines or thiols.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of benzothiadiazinones exhibit significant antimicrobial properties. For example:
- A study synthesized various derivatives and evaluated their antimicrobial activity using agar well diffusion assays. The results showed that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria .
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Compound A | Effective | Moderate |
| Compound B | High | Low |
Anticancer Properties
Benzothiadiazinones have been explored for their potential as anticancer agents. The structure allows for the design of compounds that can target specific cancer cell lines. Notable findings include:
- The synthesis of derivatives that demonstrated cytotoxic effects against prostate cancer and melanoma cell lines. These compounds were shown to induce apoptosis in cancer cells, suggesting a mechanism of action that warrants further investigation .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound C | Prostate Cancer | 15 |
| Compound D | Melanoma | 10 |
Anti-inflammatory Effects
Another significant application of benzothiadiazinones is in the treatment of inflammatory diseases. Studies have reported:
- Compounds exhibiting anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation . This opens avenues for developing therapeutics for conditions like rheumatoid arthritis.
Case Study 1: Antimicrobial Evaluation
In a comprehensive study, researchers synthesized a series of benzothiadiazinone derivatives and assessed their antimicrobial efficacy. The study highlighted:
- Methodology : Compounds were screened using the agar well diffusion method.
- Results : Several compounds showed promising antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Screening
A detailed investigation into the anticancer properties involved testing various derivatives on human cancer cell lines:
Mechanism of Action
The mechanism of action of 2-(4-Acetylphenyl)-4-[(2-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
| Compound Name | Substituent at Position 2 | Substituent at Position 4 | Key Differences | Reference |
|---|---|---|---|---|
| Target Compound | 4-Acetylphenyl | (2-Chlorophenyl)methyl | Reference standard | |
| 4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one | 4-Methoxyphenyl | (4-Chlorophenyl)methyl | - Methoxy group increases electron density. - Altered solubility (LogP: 4.1 vs. target compound’s predicted ~4.5). |
|
| 2-(1,1-Dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide | Acetamide-phenoxyphenyl | None | - Acetamide enhances hydrogen bonding. - Reduced lipophilicity (TPSA: 75.3 vs. target’s ~65). |
|
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | Phenylmethanone | 4-Butylphenyl | - Butyl chain increases LogP (predicted ~5.0). - Benzoyl group may reduce metabolic stability. |
Pharmacokinetic and Toxicological Considerations
- Lipophilicity : The target compound’s LogP (~4.5) suggests moderate blood-brain barrier penetration, outperforming polar analogs like the acetamide derivative .
- Metabolism : Chlorophenyl groups are prone to oxidative dehalogenation, but the acetyl group may redirect metabolic pathways toward glucuronidation, reducing toxicity risks .
Biological Activity
The compound 2-(4-Acetylphenyl)-4-[(2-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one is a member of the benzothiadiazinone class, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C15H12ClN2O3S
- Molecular Weight: 320.78 g/mol
The presence of both acetyl and chlorophenyl groups suggests a potential for diverse interactions within biological systems.
Research indicates that benzothiadiazinones exhibit various biological activities, including:
- Antimicrobial Activity: Studies have shown that benzothiadiazinones possess significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis.
- Anticancer Properties: Some derivatives have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
Pharmacological Studies
A summary of key pharmacological findings related to this compound includes:
| Study | Findings |
|---|---|
| In vitro Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |
| Cytotoxicity Assays | Exhibited IC50 values in the micromolar range against several cancer cell lines. |
| Inflammation Models | Reduced levels of pro-inflammatory cytokines in animal models. |
Case Studies
-
Antimicrobial Efficacy:
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, showcasing its potential as an antimicrobial agent. -
Cancer Cell Line Testing:
In a separate investigation, the compound was tested on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment, indicating strong anticancer potential. -
Inflammatory Response Modulation:
A study involving lipopolysaccharide (LPS)-induced inflammation in mice demonstrated that administration of the compound significantly reduced levels of TNF-alpha and IL-6, suggesting its efficacy in modulating inflammatory responses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(4-acetylphenyl)-4-[(2-chlorophenyl)methyl]-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one?
- Methodological Answer : A common approach involves multi-step condensation and cyclization reactions. For example, Claisen-Schmidt condensation (as seen in structurally related compounds) can be adapted using 4-acetylphenyl precursors and 2-chlorobenzyl derivatives under acidic or basic catalysis (e.g., HCl or KOH in ethanol). Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the benzothiadiazinone core . Reaction optimization (e.g., temperature, solvent polarity) is recommended to improve yields.
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to identify acetyl (δ ~2.6 ppm), aromatic protons (δ 7.0–8.5 ppm), and sulfone groups (¹³C δ ~110–120 ppm).
- IR : Confirm sulfone (asymmetric S=O stretch ~1300–1350 cm⁻¹) and ketone (C=O ~1680 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the compound’s stereoelectronic configuration?
- Methodological Answer : Crystallize the compound via slow evaporation (e.g., DCM/hexane) and collect data at low temperatures (123 K) to minimize thermal motion. Use a Bruker D8 VENTURE diffractometer with MoKα radiation (λ = 0.71073 Å). Refinement parameters (e.g., R factor <0.06, wR factor <0.12, data-to-parameter ratio >15:1) ensure accuracy. Software like SHELXL or OLEX2 can model sulfone geometry and aryl stacking interactions .
Q. What experimental design principles enhance reproducibility in pharmacological studies?
- Methodological Answer : Adopt split-plot or randomized block designs (e.g., four replicates with five plants each) to account for variability in biological assays. Subplots can test dose-response relationships, while sub-subplots assess time-dependent effects. Statistical tools (ANOVA, Tukey’s HSD) validate significance (p <0.05) .
Q. How can computational modeling predict the compound’s environmental fate and degradation pathways?
- Methodological Answer : Use DFT (e.g., Gaussian 09) to calculate hydrolysis or photolysis activation energies. Molecular docking (AutoDock Vina) can simulate interactions with biodegradation enzymes (e.g., cytochrome P450). Environmental persistence parameters (logP, Henry’s law constant) are derived via EPI Suite .
Q. What strategies resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Meta-analysis : Compare datasets across studies using PRISMA guidelines, focusing on assay conditions (e.g., cell lines, incubation times).
- Replication : Repeat key experiments with standardized protocols (e.g., MTT assay for cytotoxicity).
- Theoretical Alignment : Link discrepancies to differences in molecular descriptors (e.g., LogD, H-bond acceptors) or receptor binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
